![molecular formula C23H22ClF3O2 B13831457 methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

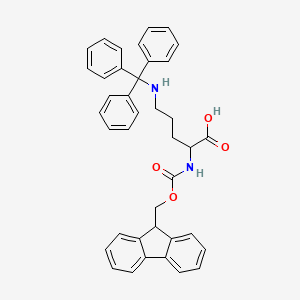

methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and residential pest control. It was first registered for use by the United States Environmental Protection Agency in 1985 . Bifenthrin is known for its effectiveness against a broad spectrum of insects, including ants, termites, and mosquitoes . It is a white, waxy solid with a faint sweet smell and is poorly soluble in water .

Métodos De Preparación

Bifenthrin is synthesized through a series of transesterification reactions. One common method involves the transesterification of lambda-cyhalothric acid with a low-molecular-weight alcohol in the presence of weakly acidic catalysts to obtain lambda-cyhalothric acid ester. This ester then undergoes another transesterification with methyl-3-biphenylmethanol under the catalysis of titanate catalysts to produce bifenthrin . This method is advantageous due to its simplicity, high product purity, and suitability for industrial production .

Análisis De Reacciones Químicas

Bifenthrin undergoes several types of chemical reactions, including hydrolysis and oxidation. In the environment, bifenthrin is metabolized via hydrolysis, oxidation, and subsequent glucuronide conjugation . The major products formed from these reactions include various hydrolysis and oxidation derivatives . Bifenthrin is stable under normal conditions and does not rapidly react with air or water .

Aplicaciones Científicas De Investigación

Bifenthrin has a wide range of scientific research applications:

Agriculture: It is used to protect crops from insect damage and is applied to more than 14 million acres in the United States.

Public Health: Bifenthrin is used in mosquito nets and indoor walls to control malaria and filaria vector mosquitoes

Residential Pest Control: It is used in homes to control pests like ants, termites, and fleas.

Environmental Studies: Research on bifenthrin’s environmental impact, including its persistence in soil and effects on non-target species, is ongoing.

Mecanismo De Acción

Bifenthrin exerts its effects by interfering with the nervous system of insects. It is a Type I pyrethroid that affects the central and peripheral nervous system by interfering with sodium channel gating . Bifenthrin delays the closure of sodium channels, causing nervous system hyperexcitation and, in some cases, nerve block in the target pest . This leads to paralysis and eventual death of the insect .

Comparación Con Compuestos Similares

Bifenthrin belongs to the pyrethroid family, which includes other compounds like lambda-cyhalothrin, esfenvalerate, and permethrin . Compared to these compounds, bifenthrin has a longer residual effect and is more persistent in the environment . It is particularly effective against termites, ants, and a variety of lawn pests . like other pyrethroids, bifenthrin is highly toxic to aquatic organisms and requires careful handling to minimize environmental impact .

Conclusion

Bifenthrin is a versatile and effective insecticide with a wide range of applications in agriculture, public health, and residential pest control. Its unique chemical properties and mechanism of action make it a valuable tool in pest management, although its environmental impact necessitates careful use and ongoing research.

Propiedades

Fórmula molecular |

C23H22ClF3O2 |

|---|---|

Peso molecular |

422.9 g/mol |

Nombre IUPAC |

methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H22ClF3O2/c1-14-16(15-9-6-5-7-10-15)11-8-12-17(14)22(20(28)29-4)18(21(22,2)3)13-19(24)23(25,26)27/h5-13,18H,1-4H3/b19-13-/t18-,22-/m1/s1 |

Clave InChI |

SUOWXSKRLGPZBV-GEYPENSJSA-N |

SMILES isomérico |

CC1=C(C=CC=C1[C@@]2([C@@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)C(=O)OC)C3=CC=CC=C3 |

SMILES canónico |

CC1=C(C=CC=C1C2(C(C2(C)C)C=C(C(F)(F)F)Cl)C(=O)OC)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)